REACTION_CXSMILES
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Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[C:5]([C:10]([F:13])([F:12])[F:11])[CH:4]=1.[C-:14]#[N:15].[Na+]>CS(C)=O>[Cl:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][C:14]#[N:15])=[CH:4][C:5]=1[C:10]([F:13])([F:12])[F:11] |f:1.2|
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Name
|
|
Quantity
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3.94 g
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Type
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reactant
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Smiles
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BrCC1=CC(=C(C=C1)Cl)C(F)(F)F
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Name
|
|
Quantity
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1.06 g
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
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12 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
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stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was then poured on water/ice
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Type
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EXTRACTION
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Details
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extracted four times with DCM
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Type
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WASH
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Details
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The combined organic phases were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried with magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C=C(C=C1)CC#N)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |